((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride

Description

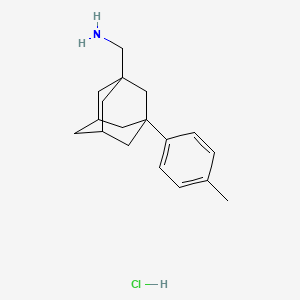

((1s,3r,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride is a structurally complex adamantane derivative featuring a p-tolyl substituent at the 3-position of the adamantane ring and a primary amine group (-CH2NH2) at the 1-position. This compound is synthesized via multi-step organic reactions, likely involving adamantane functionalization through electrophilic substitution or coupling reactions (e.g., using acid chlorides as intermediates) . Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

[3-(4-methylphenyl)-1-adamantyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N.ClH/c1-13-2-4-16(5-3-13)18-9-14-6-15(10-18)8-17(7-14,11-18)12-19;/h2-5,14-15H,6-12,19H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJMFSXBNXRZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

The compound ((1S,3R,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine hydrochloride is a derivative of adamantane, a unique tricyclic hydrocarbon known for its stability and lipophilicity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{22}ClN

- Molecular Weight : 255.80 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , influencing the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft.

Key Findings from Research Studies

- Neurotransmitter Modulation : Studies indicate that adamantane derivatives can modulate neurotransmitter release and uptake. For instance, compounds similar to ((1S,3R,5R,7S)-3-(p-tolyl)adamantan-1-yl)methanamine have shown potential in enhancing serotonin levels in animal models .

- Cognitive Enhancement : Research has demonstrated that adamantane derivatives may possess cognitive-enhancing properties. In rodent models, these compounds improved memory and learning capabilities .

- Antidepressant Activity : Some studies suggest that the compound may exhibit antidepressant-like effects through its action on the serotonergic system .

Study 1: Cognitive Effects in Rodent Models

A study published in Neuropharmacology evaluated the effects of this compound on cognitive functions in rats. The results indicated significant improvements in memory retention tasks compared to control groups. The compound was administered at varying doses (0.5 mg/kg to 2 mg/kg), with optimal effects observed at 1 mg/kg .

Study 2: Antidepressant-Like Effects

In another investigation conducted by Varadaraju et al., the antidepressant-like effects of similar adamantane derivatives were assessed using the forced swim test in mice. The study found that administration of the compound significantly reduced immobility time, indicating an antidepressant effect .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: The p-tolyl group in the target compound distinguishes it from Memantine (amino-substituted) and rimantadine (ethylamine-substituted). This aromatic group may enhance π-π stacking in receptor binding but could reduce metabolic stability compared to aliphatic chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.